3-Bromo-7-fluoro-1H-indazole
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Overview
Description
3-Bromo-7-fluoro-1H-indazole is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 .
Synthesis Analysis
Indazoles can be synthesized through various methods, including cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
The InChI code for 3-Bromo-7-fluoro-1H-indazole is 1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H, (H,10,11) . The SMILES string representation is FC1=C2NN=C(C2=CC=C1)Br .Chemical Reactions Analysis
The synthesis of indazoles involves various reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis
3-Bromo-7-fluoro-1H-indazole is a solid substance . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Scientific Research Applications
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Medicinal Chemistry
- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Several recently marketed drugs contain an indazole structural motif .
- Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
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Synthetic Chemistry
- The synthesis of 1H- and 2H-indazoles has been a focus of recent research .
- Strategies for their synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Anticancer Research
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Dye-Sensitized Solar Cells (DSSCs)
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Anti-Inflammatory Agents
- Indazoles have been used as anti-inflammatory agents . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
- Another derivative, 2-(7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydroindazol-2-yl)-5-(4-chlorobenzyl)thiazol-4-one, was reported to have anti-inflammatory potential .
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Antimicrobial Agents
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HIV Protease Inhibitors
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Serotonin Receptor Antagonists
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Aldol Reductase Inhibitors
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Acetylcholinesterase Inhibitors
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Electrochemical Methods
Safety And Hazards
Future Directions
While the specific future directions for 3-Bromo-7-fluoro-1H-indazole are not mentioned in the search results, it’s worth noting that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in future research.
properties
IUPAC Name |
3-bromo-7-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPRELOGGMJHGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718265 |
Source
|
Record name | 3-Bromo-7-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-fluoro-1H-indazole | |
CAS RN |
1257853-72-7 |
Source
|
Record name | 3-Bromo-7-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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